molecular formula C19H24N4O3 B2899582 N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1031961-85-9

N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2899582
CAS RN: 1031961-85-9
M. Wt: 356.426
InChI Key: AHNFVWJRWNWTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, commonly known as EPPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPA is a small molecule that belongs to the class of pyrimidine derivatives and has a molecular weight of 404.48 g/mol.

Mechanism of Action

The mechanism of action of EPPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and ion channels. EPPA has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. EPPA has also been found to modulate the activity of ion channels such as the voltage-gated sodium channel (Nav) and the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
EPPA has been found to have various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, modulating ion channel activity, and regulating gene expression. EPPA has also been found to have anti-inflammatory and analgesic effects, which could have potential applications in the treatment of inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

EPPA has several advantages for lab experiments such as its simple and efficient synthesis method, its high purity, and its potential applications in drug discovery and development. However, there are also limitations to using EPPA in lab experiments such as its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of EPPA such as exploring its potential applications in the treatment of cancer, neurological disorders, and inflammatory and pain-related disorders. Further research is also needed to fully understand the mechanism of action of EPPA and to optimize its pharmacological properties for clinical use. Additionally, the synthesis of EPPA analogs could lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

EPPA can be synthesized using a simple and efficient method that involves the reaction of 4-ethoxyaniline with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol in the presence of acetic anhydride and pyridine. The resulting product is then acetylated with acetic anhydride to form N-(4-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide. The purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

EPPA has shown promising results in various scientific research applications such as drug discovery and development, cancer research, and neuroscience. EPPA has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. EPPA has also been found to modulate the activity of ion channels in the brain, which could have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-25-16-8-6-15(7-9-16)21-17(24)13-26-18-12-14(2)20-19(22-18)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNFVWJRWNWTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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